REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:5][C:4]1([C:11](OCC)=[O:12])[C:6](OCC)=[O:7])=[CH2:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1.C1CCCCC1.C(OCC)(=O)C>[OH:7][CH2:6][C:4]1([CH2:11][OH:12])[CH2:5][CH:3]1[CH:1]=[CH2:2] |f:1.2.3.4.5.6,9.10|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(C1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
196 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cyclohexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 68°
|
Type
|
ADDITION
|
Details
|
The addition required 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0°
|
Type
|
STIRRING
|
Details
|
After being stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C(C1)C=C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |